

Application Notes and Protocols for Measuring γ H2AX Levels after LMP744 Treatment

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Compound of Interest

Compound Name: LMP744 hydrochloride

Cat. No.: B1674972

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Introduction

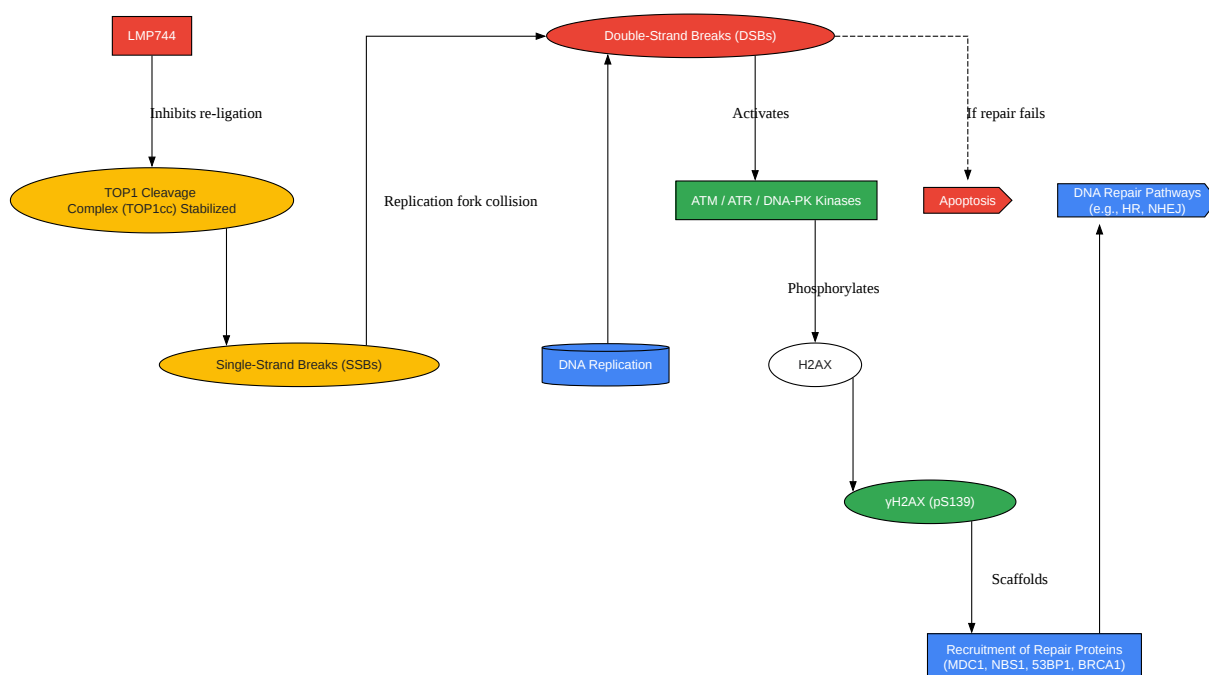
LMP744 is an indenoisoquinoline derivative that acts as a potent inhibitor of topoisomerase I (TOP1).^[1] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which prevents the re-ligation of single-strand DNA breaks.^{[1][2]} This leads to the accumulation of DNA damage, particularly double-strand breaks (DSBs) when replication forks collide with the trapped TOP1 complexes, ultimately triggering cell cycle arrest and apoptosis.^{[1][2]}

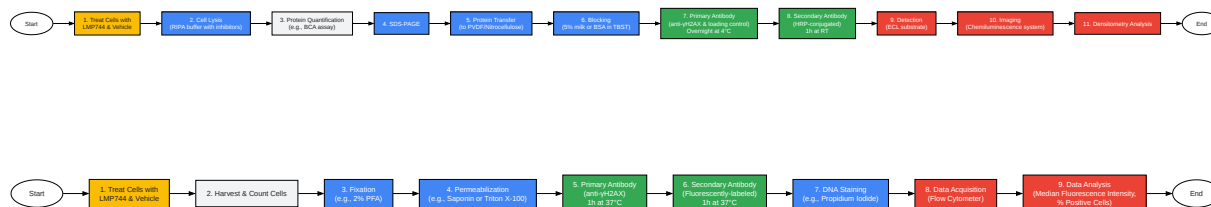
A key biomarker for the formation of DSBs is the phosphorylation of the histone variant H2AX at serine 139, resulting in γ H2AX.^{[3][4]} The formation of discrete nuclear γ H2AX foci is one of the earliest events in the DNA damage response (DDR), serving as a platform to recruit a cascade of DNA repair proteins.^{[3][4]} Consequently, the quantification of γ H2AX levels is a reliable method to assess the pharmacodynamic effects of DNA-damaging agents like LMP744.^{[5][6]} These application notes provide detailed protocols for measuring γ H2AX levels in response to LMP744 treatment using immunofluorescence, Western blotting, and flow cytometry.

LMP744-Induced DNA Damage Signaling Pathway

LMP744 traps TOP1 on the DNA, leading to single-strand breaks that convert to double-strand breaks during DNA replication. This triggers the activation of DNA damage response kinases

such as ATM, ATR, and DNA-PK, which then phosphorylate H2AX at serine 139.[3][7][8] The resulting γ H2AX serves as a scaffold for the recruitment of downstream signaling and repair proteins, including MDC1, NBS1, BRCA1, and 53BP1, to initiate DNA repair processes.[4][7] Prolonged or overwhelming DNA damage can lead to the activation of apoptotic pathways, marked by the cleavage of caspase-3.[2][9]





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